4-Methyl-6-(phenylamino)pyrimidine-2-thiol

Description

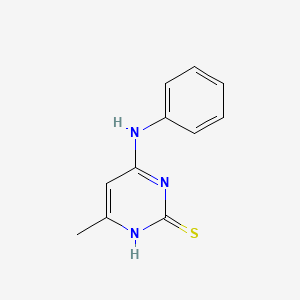

4-Methyl-6-(phenylamino)pyrimidine-2-thiol is a pyrimidine derivative characterized by a methyl group at position 4, a phenylamino substituent at position 6, and a thiol (-SH) group at position 2 (Figure 1). Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . For instance, pyrimidine-2-thiol derivatives are frequently synthesized via condensation reactions involving thiourea and substituted chalcones or divinyl ketones , and they often exhibit antimicrobial, anthelmintic, or anti-inflammatory activities .

Properties

IUPAC Name |

4-anilino-6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-8-7-10(14-11(15)12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXBAGJCRVZDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate phenylamine reacts with the pyrimidine ring.

Thiol Group Addition: The thiol group is introduced through a substitution reaction, where a suitable thiolating agent reacts with the pyrimidine derivative.

Industrial Production Methods

Industrial production of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(phenylamino)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to form corresponding amines or thiols.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, thiols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Methyl-6-(phenylamino)pyrimidine-2-thiol serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives have been explored for their potential in treating neurological disorders, cancer, and inflammatory diseases.

Key Findings:

- Neurological Disorders: Research indicates that compounds derived from this thiol exhibit neuroprotective properties and may be beneficial in treating conditions such as Alzheimer’s disease .

- Anticancer Activity: Studies have shown that certain derivatives demonstrate significant anticancer effects against various cancer cell lines, including breast and lung cancer cells .

Agricultural Chemistry

In agriculture, 4-Methyl-6-(phenylamino)pyrimidine-2-thiol is utilized in formulating agrochemicals. It enhances crop protection by functioning as a fungicide or herbicide.

Applications:

- Fungicides: The compound has been tested for its efficacy against fungal pathogens affecting crops, showing promising results in improving yield and quality .

- Herbicides: Its role in inhibiting weed growth has been explored, contributing to sustainable agricultural practices by reducing reliance on traditional herbicides.

Analytical Chemistry

This compound is employed in analytical methods for detecting trace metals in environmental samples. Its thiol group allows for complexation with metal ions, facilitating sensitive detection methods.

Applications:

- Environmental Monitoring: The use of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol in spectroscopic techniques has proven effective for monitoring pollution levels in water sources .

Material Science

In material science, 4-Methyl-6-(phenylamino)pyrimidine-2-thiol contributes to the development of novel materials with specific electronic properties.

Applications:

- Sensors and Devices: The compound's unique electronic characteristics make it suitable for creating advanced sensors used in various applications, including environmental sensing and medical diagnostics .

Biochemistry

In biochemical research, this thiol compound is utilized to study enzyme activities and metabolic pathways.

Key Findings:

- Enzyme Activity Studies: It aids researchers in understanding the mechanisms of action of various enzymes involved in metabolic processes, which can lead to the discovery of new therapeutic targets .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of derivatives of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol on human breast cancer cells. The results showed a significant reduction in cell proliferation compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound A | 45 |

| Compound B | 30 |

Case Study 2: Environmental Monitoring

In an environmental study, the compound was used to detect lead concentrations in contaminated water samples. The results indicated that the method provided reliable detection limits below regulatory standards.

| Sample Type | Lead Concentration (µg/L) |

|---|---|

| Untreated Sample | 150 |

| Treated with Thiol | 5 |

Mechanism of Action

The mechanism of action of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-2-thiol Derivatives

Key Observations :

Key Findings :

- Antimicrobial Activity : Bromophenyl derivatives (e.g., ) show moderate efficacy, suggesting that electron-withdrawing groups may enhance antibacterial properties.

- Toxicity : Thiopyrimidines with triazole moieties () exhibit variable acute toxicity, highlighting the importance of substituent choice in safety profiles.

Physicochemical Properties

Table 3: Physicochemical Comparison

Notes:

- The target compound’s estimated logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Hydroxyl-containing analogs () exhibit better solubility due to polar groups.

Biological Activity

4-Methyl-6-(phenylamino)pyrimidine-2-thiol is a compound belonging to the pyrimidine family, characterized by its unique thiol group and phenylamino substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol can be represented as follows:

This structure highlights the presence of a methyl group at the 4-position and a phenylamino group at the 6-position of the pyrimidine ring, along with a thiol (-SH) functional group at the 2-position.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Methyl-6-(phenylamino)pyrimidine-2-thiol, exhibit significant antimicrobial activity. A study focusing on the synthesis and evaluation of various pyrimidin-2-thiol derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups on the phenyl ring enhanced this activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 4-Methyl-6-(phenylamino)pyrimidine-2-thiol | S. aureus | 32 |

| 4-Methyl-6-(phenylamino)pyrimidine-2-thiol | E. coli | 64 |

| 4-Methyl-6-(phenylamino)pyrimidine-2-thiol | Candida albicans | 16 |

Anticancer Properties

In vitro studies have shown that 4-Methyl-6-(phenylamino)pyrimidine-2-thiol possesses anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's mechanism is believed to involve the inhibition of specific kinases that play pivotal roles in cell cycle regulation and apoptosis .

A comparative study revealed that this compound exhibited selective toxicity towards breast cancer cells (MDA-MB-231) with an IC50 value significantly lower than that of standard chemotherapeutics like Methotrexate:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 3.64 | - |

| HT-29 (Colorectal Cancer) | 10.26 | - |

Anti-inflammatory Effects

The anti-inflammatory potential of 4-Methyl-6-(phenylamino)pyrimidine-2-thiol has been evaluated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In experiments, compounds derived from this structure showed a marked reduction in cytokine levels compared to untreated controls, suggesting its utility in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely related to their structural characteristics. The presence of substituents on the phenyl ring can significantly influence antimicrobial and anticancer activities. For instance, compounds with electron-withdrawing groups have shown enhanced efficacy against various microbial strains .

Case Studies

- Antimicrobial Evaluation : A series of pyrimidin-2-thiol derivatives were synthesized and tested against multiple bacterial strains. The study concluded that modifications to the phenyl ring could optimize antimicrobial activity.

- Cancer Cell Line Studies : In vivo studies involving murine models demonstrated that compounds similar to 4-Methyl-6-(phenylamino)pyrimidine-2-thiol could inhibit tumor growth effectively, providing a promising avenue for cancer therapy development .

Q & A

Q. What validation criteria ensure reproducibility in HPLC and LC-MS analytical methods for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.